3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated phenyl ring, a trifluoromethyl group, and a thiophene-pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl ring and the trifluoromethyl group, followed by the introduction of the thiophene-pyridine moiety. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and enhance safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives, trifluoromethylated compounds, and thiophene-pyridine analogs. Examples include:
- 3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide
- N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
The uniqueness of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS/c21-17-5-3-13(10-16(17)20(22,23)24)4-6-18(27)26-11-14-2-1-8-25-19(14)15-7-9-28-12-15/h1-3,5,7-10,12H,4,6,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUQRGPWOUCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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